molecular formula C19H21F3N2O B12400359 AChE/BChE/BACE-1-IN-1

AChE/BChE/BACE-1-IN-1

Cat. No.: B12400359
M. Wt: 350.4 g/mol
InChI Key: RLLGGQDQUFVCQL-UHFFFAOYSA-N
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Description

AChE/BChE/BACE-1-IN-1 is a compound known for its inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1. These enzymes are crucial in the development and progression of neurodegenerative disorders such as Alzheimer’s disease. The compound has shown potential in reducing amyloid beta peptide formation and aggregation, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BChE/BACE-1-IN-1 involves multiple steps, including the preparation of intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. For instance, piperazine-substituted chalcones have been explored as a class of inhibitors for these enzymes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

AChE/BChE/BACE-1-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target enzymes.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs with potentially enhanced inhibitory activity.

Scientific Research Applications

AChE/BChE/BACE-1-IN-1 has a wide range of scientific research applications:

Mechanism of Action

AChE/BChE/BACE-1-IN-1 exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1. This binding inhibits the enzymatic activity, reducing the formation and aggregation of amyloid beta peptides. The compound’s molecular targets include the choline-binding pocket in acetylcholinesterase and butyrylcholinesterase, as well as the catalytic residues in beta-site amyloid precursor protein cleaving enzyme 1 .

Properties

Molecular Formula

C19H21F3N2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-benzyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-8-6-15(7-9-18)12-23-17-10-11-24(14-17)13-16-4-2-1-3-5-16/h1-9,17,23H,10-14H2

InChI Key

RLLGGQDQUFVCQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NCC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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